molecular formula C28H34N2O6 B613429 Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH CAS No. 955048-89-2

Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH

Cat. No.: B613429
CAS No.: 955048-89-2
M. Wt: 494.59
InChI Key: OTDJFZHIGWFIEW-CQLNOVPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide compound used in various scientific research applications. It is a derivative of leucine and threonine, modified with a pseudoproline (Psi) residue. The compound is often utilized in peptide synthesis due to its stability and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition followed by deprotection and coupling reactions. The pseudoproline residue is introduced during the synthesis to enhance the solubility and folding of the peptide.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for the stability of certain peptides.

    Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.

Scientific Research Applications

Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is widely used in scientific research, including:

    Chemistry: It is used in the synthesis of complex peptides and proteins.

    Biology: The compound is employed in studies of protein folding and stability.

    Industry: The compound is used in the production of peptide-based materials and therapeutics.

Mechanism of Action

The mechanism of action of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH involves its incorporation into peptides and proteins. The pseudoproline residue enhances the solubility and folding of the peptide, making it more stable and functional. This property is particularly useful in the synthesis of long and complex peptides.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-Phe-Thr(Psi(Me,Me)pro)-O-Me
  • Fmoc-Val-Thr(Psi(Me,Me)pro)-OH
  • Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH

Uniqueness

Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is unique due to its specific combination of leucine and threonine with a pseudoproline residue. This combination provides enhanced stability and solubility compared to other similar compounds, making it particularly valuable in peptide synthesis.

Properties

IUPAC Name

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O6/c1-16(2)14-23(25(31)30-24(26(32)33)17(3)36-28(30,4)5)29-27(34)35-15-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,16-17,22-24H,14-15H2,1-5H3,(H,29,34)(H,32,33)/t17-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDJFZHIGWFIEW-CQLNOVPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(CC(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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